molecular formula C8H8N4S B1230668 6-(Allylthio)purine CAS No. 5443-88-9

6-(Allylthio)purine

Cat. No. B1230668
CAS RN: 5443-88-9
M. Wt: 192.24 g/mol
InChI Key: GXEFKTJFALYILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Allylthio)purine is a chemical compound with the molecular formula C8H8N4S . It has an average mass of 192.241 Da and a monoisotopic mass of 192.046967 Da .


Molecular Structure Analysis

The molecular structure of 6-(Allylthio)purine is characterized by the presence of a purine ring with an allylthio group attached. A study on the structural modification of molecules with a purine structure as the backbone involved the design of 46 6-alkylamino-alkylthio (alkoxy) purine derivatives .


Physical And Chemical Properties Analysis

6-(Allylthio)purine has a density of 1.4±0.1 g/cm3, a boiling point of 444.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.6±3.0 kJ/mol and a flash point of 222.8±25.9 °C .

Scientific Research Applications

Cell Physiopathology

Purines, including “6-(Allylthio)purine”, are key components of nucleic acids which govern inheritance processes . They also function as metabolic intermediates in various cell functions and as messengers in cellular communication pathways . They can be targets of mutagenesis, frameworks for designing molecules with controlled effects (e.g., anti-cancer), or chemical donors (e.g., of methyl groups, which represent a potential chemoprotective action against cancer) .

Antioxidant and Anti-inflammatory Properties

Purines also have antioxidant and anti-inflammatory properties and participate in the cell energy homeostasis . Therefore, purine physiology is important for a variety of functions relevant to cellular health .

Synthesis of Bio-based Ionic Liquids

Purines, including “6-(Allylthio)purine”, can be combined with certain cations to synthesize bio-based ionic liquids . These ionic liquids show good thermal stability and an aqueous solubility enhancement, unlocking new prospects for their application where aqueous solutions are demanded .

Formation of Aqueous Biphasic Systems

The purine-based ionic liquids can form aqueous biphasic systems with certain salts . The development of thermoresponsive biphasic systems, using certain salts as a salting-out agent, was accomplished, with the ionic liquids having different thermosensitivities .

Solubility Enhancers

The purine-based ionic liquids acted as solubility enhancers of certain compounds in aqueous solution .

Mechanism of Action

Target of Action

6-(Allylthio)purine is a thiopurine, a class of drugs that includes azathioprine, mercaptopurine, and thioguanine . These are immunomodulating agents primarily used to maintain corticosteroid-free remission in patients with inflammatory bowel disease . The primary targets of thiopurines are various enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH) .

Mode of Action

Thiopurines, including 6-(Allylthio)purine, are prodrugs that require intracellular activation. They are converted into active metabolites that mimic the structure of natural purines . These metabolites get incorporated into DNA during replication, disrupting normal cellular processes . The mode of action of 6-(Allylthio)purine is likely similar, although specific studies on this compound are limited.

Biochemical Pathways

The biochemical pathways affected by 6-(Allylthio)purine are those involved in purine metabolism. The active metabolites of thiopurines inhibit the synthesis of purine nucleotides, disrupting DNA and RNA synthesis . This can affect various downstream cellular processes, including cell proliferation and immune response .

Pharmacokinetics

They are prodrugs that require metabolic activation, and individual variations in the activity of metabolizing enzymes can greatly affect the drug’s bioavailability . For example, the enzyme thiopurine S-methyltransferase (TPMT) plays a key role in the metabolism of thiopurines, and individuals with low TPMT activity are at risk for excessive toxicity .

Result of Action

The result of 6-(Allylthio)purine’s action at the molecular and cellular level is the disruption of DNA and RNA synthesis, leading to cytotoxic effects . This can result in the suppression of the immune system, making thiopurines effective for the treatment of autoimmune diseases . These effects can also lead to side effects such as myelosuppression .

Action Environment

The action of 6-(Allylthio)purine, like other thiopurines, can be influenced by various environmental factors. For example, the activity of metabolizing enzymes can be affected by other drugs or substances present in the body . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the drug, although specific studies on 6-(Allylthio)purine are lacking.

properties

IUPAC Name

6-prop-2-enylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEFKTJFALYILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394504
Record name 6-prop-2-enylsulfanyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Allylthio)purine

CAS RN

5443-88-9
Record name 6-(Allylthio)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purine, 6-(allylthio)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-prop-2-enylsulfanyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(ALLYLTHIO)PURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U970KW3XPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Allylthio)purine
Reactant of Route 2
Reactant of Route 2
6-(Allylthio)purine
Reactant of Route 3
Reactant of Route 3
6-(Allylthio)purine
Reactant of Route 4
Reactant of Route 4
6-(Allylthio)purine
Reactant of Route 5
Reactant of Route 5
6-(Allylthio)purine
Reactant of Route 6
Reactant of Route 6
6-(Allylthio)purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.